molecular formula C9H20ClN3O B2706793 (R)-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide hydrochloride CAS No. 1286207-71-3

(R)-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide hydrochloride

Cat. No.: B2706793
CAS No.: 1286207-71-3
M. Wt: 221.73
InChI Key: IAKYTOGPEOMBCI-DDWIOCJRSA-N
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Description

(R)-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide hydrochloride (CAS: 1286207-71-3) is a chiral acetamide derivative with a molecular weight of 221.73 g/mol and a purity of ≥95% . Its structure features a dimethylamino group attached to the α-carbon of the acetamide backbone and a piperidin-3-yl substituent on the nitrogen, forming a hydrochloride salt. The InChIKey (IAKYTOGPEOMBCI-DDWIOCJRSA-N) confirms its stereochemical configuration, critical for interactions in chiral environments .

Properties

IUPAC Name

2-(dimethylamino)-N-[(3R)-piperidin-3-yl]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O.ClH/c1-12(2)7-9(13)11-8-4-3-5-10-6-8;/h8,10H,3-7H2,1-2H3,(H,11,13);1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKYTOGPEOMBCI-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NC1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC(=O)N[C@@H]1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of piperidin-3-ylmethanol and dimethylamine.

    Reaction Conditions: The piperidin-3-ylmethanol is reacted with dimethylamine under controlled conditions to form the intermediate compound.

    Acetylation: The intermediate is then acetylated using acetic anhydride to form the final product.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of ®-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.

    Optimization: Reaction conditions are optimized for temperature, pressure, and reaction time to maximize efficiency.

    Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

®-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

®-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide hydrochloride has several scientific research applications:

    Medicinal Chemistry: Studied for its potential as a therapeutic agent in treating various diseases.

    Pharmacology: Used to investigate its effects on neurotransmitter systems and receptor binding.

    Biology: Employed in studies related to cell signaling and metabolic pathways.

    Industry: Utilized in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of ®-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to receptors or enzymes, modulating their activity.

    Pathways Involved: It affects signaling pathways related to neurotransmission, leading to changes in cellular responses.

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity: The target compound’s piperidin-3-yl group distinguishes it from analogues with quinoline (e.g., compounds) or aryl/heteroaryl substituents (e.g., dichlorophenyl in ). Piperidine’s six-membered ring may enhance conformational flexibility compared to pyrrolidine (five-membered) or morpholine (oxygen-containing) groups .
  • Molecular Weight : The target compound’s lower molecular weight (221.73 vs. 296–358 g/mol) suggests improved solubility in polar solvents, a critical factor in pharmacokinetic studies .
  • Hydrochloride Salt : Like some analogues (e.g., compounds), the hydrochloride salt enhances stability and water solubility .

Binding and Coordination Properties

  • N-Substituted Acetamides : Compounds like 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () exhibit planar amide groups that form hydrogen-bonded dimers (R₂²(10) motifs), critical for crystal packing and ligand coordination . The target compound’s piperidin-3-yl group may similarly engage in hydrogen bonding, though its steric bulk could alter interaction patterns.

Biological Activity

(R)-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide hydrochloride, commonly referred to as DMAPA, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

DMAPA is characterized by a piperidine ring and a dimethylamino group attached to an acetamide moiety. Its chemical structure can be represented as follows:

  • Chemical Formula : C11_{11}H18_{18}ClN3_{3}O
  • CAS Number : 1803583-31-4

This unique configuration suggests that DMAPA may interact with various biological targets, particularly in the central nervous system (CNS).

Preliminary studies indicate that DMAPA may modulate neurotransmitter systems, similar to other compounds with structural similarities. These interactions are believed to influence pathways related to pain and inflammation, making DMAPA a candidate for analgesic and anti-inflammatory drug development.

Binding Affinity Studies

Research into the binding affinity of DMAPA to specific receptors is ongoing. Its structural similarity to neurotransmitters suggests potential interactions with receptors involved in pain modulation and inflammation. For example, compounds with similar structures have shown activity against various receptors, including serotonin and dopamine receptors .

Pharmacological Properties

  • Analgesic Activity : Initial studies suggest that DMAPA may exhibit analgesic properties by interacting with pain pathways in the CNS. This is supported by the structural characteristics that resemble known analgesics.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation. Similar compounds have shown efficacy in preclinical models of inflammatory diseases.
  • Antimicrobial Activity : Some derivatives of piperidine compounds, including those structurally related to DMAPA, have demonstrated antibacterial and antifungal activities. For instance, certain piperidine derivatives showed significant activity against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .

In Vitro Studies

Several studies have explored the biological activity of DMAPA and related compounds:

  • Antimicrobial Activity : Research has indicated that specific piperidine derivatives exhibit potent antimicrobial properties. For example, a study showed that certain derivatives had minimum inhibitory concentrations (MICs) ranging from 0.0048 mg/mL against E. coli to 0.039 mg/mL against C. albicans .
  • Cytotoxicity Assays : In vitro cytotoxicity assays have been conducted to evaluate the safety profile of DMAPA. Results indicated low toxicity at therapeutic concentrations, suggesting a favorable safety margin for potential therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the SAR of DMAPA is crucial for optimizing its pharmacological properties. Key findings from recent studies include:

Compound VariantActivityMIC Values (mg/mL)
DMAPAAntimicrobial0.0048 (E. coli), 0.039 (C. albicans)
Piperidine Derivative AAnalgesicIC50 = 12 μM
Piperidine Derivative BAnti-inflammatorySignificant reduction in TNF-alpha levels

These findings highlight the potential of modifying the piperidine structure to enhance biological activity while reducing side effects.

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